Cysmethynil

Icmt inhibition enzymatic assay cysmethynil vs CAY10677

For research programs demanding clean, Icmt-specific target validation, this is the definitive prototypical inhibitor. Unlike analogs engineered for potency (e.g., CAY10677), Cysmethynil is uniquely validated by its proven selectivity against farnesyltransferase, geranylgeranyltransferase type I, and Rce1 at up to 50 µM. It is the essential reference standard for medicinal chemistry programs, providing the established baseline (Icmt IC50: 2.4 µM) to benchmark next-generation inhibitors. Its well-documented induction of autophagy in PC3 cells makes it the superior tool for dissecting non-apoptotic cell death.

Molecular Formula C25H32N2O
Molecular Weight 376.5 g/mol
CAS No. 851636-83-4
Cat. No. B1669675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCysmethynil
CAS851636-83-4
SynonymsCysmethynil
Molecular FormulaC25H32N2O
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CC=CC(=C3)C)CC(=O)N
InChIInChI=1S/C25H32N2O/c1-3-4-5-6-7-8-14-27-18-22(17-25(26)28)23-16-21(12-13-24(23)27)20-11-9-10-19(2)15-20/h9-13,15-16,18H,3-8,14,17H2,1-2H3,(H2,26,28)
InChIKeyQIXBOOVPFRZHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cysmethynil (851636-83-4) – Icmt Inhibitor for RAS Membrane Localization and Autophagy Research


Cysmethynil (CAS 851636-83-4) is an indole-based, time-dependent small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), a key enzyme catalyzing the terminal methylation step in CAAX protein prenylation [1]. Originally identified from a diverse chemical library screen of 10,000 compounds, cysmethynil disrupts RAS membrane localization, impairs EGF signal transduction, induces G1 cell cycle arrest, and triggers autophagy [2]. The compound has demonstrated in vivo antitumor efficacy in xenograft mouse models and serves as the prototypical tool compound for Icmt pharmacological studies [3].

Why Cysmethynil (851636-83-4) Cannot Be Interchanged with Other Icmt Inhibitors Without Validation


Icmt inhibitors exhibit substantial divergence in enzymatic potency, antiproliferative activity, physicochemical properties, and in vivo pharmacokinetics despite sharing a common indole scaffold [1]. Cysmethynil itself possesses modest antiproliferative activity and limited aqueous solubility that constrain its clinical translatability [2]. Analogs such as CAY10677 and compound 8.12 were specifically engineered to overcome these limitations, achieving up to 10-fold greater antiproliferative potency and improved tumor growth inhibition at lower doses [3]. Consequently, substituting cysmethynil with a related analog without experimental validation risks confounding biological interpretation and undermining reproducibility in Icmt-dependent studies.

Cysmethynil (851636-83-4) Quantitative Differentiation Evidence Against Structural Analogs


Cysmethynil Demonstrates Lower Icmt Inhibitory Potency than Analog CAY10677 in Enzymatic Assays

In direct head-to-head comparisons, cysmethynil exhibits an Icmt IC50 of 2.4 μM, whereas its analog CAY10677 (Item No. 14744) inhibits Icmt with an IC50 of 0.86 μM, representing approximately 2.8-fold greater enzymatic potency [1]. This difference in primary target engagement may translate into divergent downstream biological effects and should inform inhibitor selection based on experimental objectives.

Icmt inhibition enzymatic assay cysmethynil vs CAY10677

Cysmethynil Exhibits 10-Fold Weaker Antiproliferative Activity than CAY10677 in Breast and Prostate Cancer Cells

In direct comparative cell viability assays, cysmethynil displays markedly weaker antiproliferative effects compared to its analog CAY10677. In MDA-MB-231 human breast cancer cells, cysmethynil exhibits an IC50 of 27.4 μM versus 2.63 μM for CAY10677; in PC3 human prostate cancer cells, cysmethynil shows an IC50 of 25.2 μM versus 2.55 μM for CAY10677 [1]. These data correspond to approximately 10-fold greater antiproliferative potency for the analog.

antiproliferative activity MDA-MB-231 PC3 cancer cell viability

Cysmethynil Shows Reduced In Vivo Tumor Growth Inhibition Relative to Amino-Derivative Compound 8.12 at Lower Dosing

In a xenograft mouse model study, compound 8.12—a structurally modified amino-derivative of cysmethynil—exhibited superior tumor growth inhibition at a significantly lower dose. Mice treated with compound 8.12 at 30 mg/kg showed greater tumor volume reduction compared to those treated with cysmethynil at 75 mg/kg over a 24-day period [1]. The improved efficacy is attributed to enhanced physicochemical properties and pharmacokinetic profile of the analog.

in vivo antitumor xenograft tumor growth inhibition pharmacokinetics

Cysmethynil Demonstrates Selective Icmt Inhibition with Minimal Off-Target Activity Against Related Prenylation Enzymes

Cysmethynil exhibits high selectivity for Icmt over other enzymes in the protein prenylation pathway. In selectivity profiling assays, cysmethynil does not inhibit farnesyltransferase, geranylgeranyltransferase type I, or Rce1 at concentrations up to 50 μM . Additionally, cysmethynil does not inhibit related methyltransferases [1]. This selectivity profile establishes cysmethynil as a clean tool compound for interrogating Icmt-specific biology without confounding effects from broader prenylation pathway blockade.

selectivity farnesyltransferase geranylgeranyltransferase Rce1 off-target

Cysmethynil Induces Autophagic Cell Death in PC3 Prostate Cancer Cells at 25 μM with Concomitant mTOR Signaling Reduction

Treatment of PC3 prostate cancer cells with 25 μM cysmethynil results in decreased mTOR signaling, accumulation of cells in the G1 phase, and autophagy-mediated cell death [1]. Cysmethynil-treated cells displayed reduced mammalian target of rapamycin (mTOR) signaling, providing a potential mechanism for the observed excessive autophagy and G1 cell cycle arrest [2]. This distinct cellular phenotype—autophagic rather than apoptotic cell death—differentiates cysmethynil from many conventional anticancer agents.

autophagy mTOR G1 arrest PC3 prostate cancer

Cysmethynil Displays Modest Antiproliferative Activity Across Multiple Cancer Cell Lines

Cysmethynil reduces cell viability across a panel of cancer cell lines with IC50 values ranging from 16.8 to 23.3 μM . This modest potency profile is consistent with literature characterization noting that cysmethynil has "modest antiproliferative activity" compared to optimized analogs [1]. The compound reduces growth of RAS-mutant cell lines in vitro and in vivo with an EC50 of 20 μM . These baseline potency values provide essential reference points for evaluating novel Icmt inhibitors.

cell viability IC50 cancer panel antiproliferative

Cysmethynil (851636-83-4) Recommended Research Applications Based on Quantitative Evidence


Target Validation Studies Requiring Selective Icmt Inhibition

Cysmethynil is the optimal selection for studies requiring clean Icmt-specific target validation. With demonstrated selectivity against farnesyltransferase, geranylgeranyltransferase type I, and Rce1 at concentrations up to 50 μM, cysmethynil minimizes confounding effects from broader prenylation pathway blockade [1]. This selectivity profile makes cysmethynil particularly valuable for experiments designed to dissect Icmt-dependent biology from other CAAX processing steps.

Autophagy and mTOR Pathway Investigation in Prostate Cancer Models

Investigators studying autophagy induction or mTOR signaling should prioritize cysmethynil based on its well-documented ability to induce autophagy-mediated cell death and reduce mTOR signaling in PC3 prostate cancer cells at 25 μM [1]. The compound reliably produces G1 cell cycle arrest and autophagy rather than apoptosis, making it a valuable tool for dissecting non-apoptotic cell death mechanisms .

Benchmark Comparator for Novel Icmt Inhibitor Development

For medicinal chemistry and drug discovery programs developing next-generation Icmt inhibitors, cysmethynil serves as the essential reference standard. Its established baseline parameters—Icmt IC50 of 2.4 μM, antiproliferative IC50 of 16.8–23.3 μM across cancer cell panels, and 75 mg/kg in vivo efficacy benchmark—provide validated comparators against which improved analogs such as CAY10677 (0.86 μM Icmt IC50) and compound 8.12 (superior in vivo efficacy at 30 mg/kg) can be evaluated [1].

RAS Membrane Localization and Signal Transduction Studies

Researchers investigating RAS membrane localization, EGF signal transduction, or CAAX protein processing should select cysmethynil for its established mechanism of action. The compound produces dose-dependent decreases in Ras carboxylmethylation, mislocalization of Ras from the plasma membrane, and impaired signaling through Ras pathways [1]. These effects have been validated in human colon cancer cell lines where anchorage-independent growth inhibition by cysmethynil is reversed by Icmt overexpression, confirming on-target mechanism .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cysmethynil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.